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Compound of Interest

Compound Name: 2,4-Dimethylpentanal

Cat. No.: B3050699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethylpentanal (C₇H₁₄O), a branched-chain aldehyde. The information presented herein is

intended to support research, development, and quality control activities where the

characterization of this compound is essential. This document details predicted and expected

spectroscopic data, outlines relevant experimental protocols, and provides a visual

representation of the analytical workflow.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2,4-
Dimethylpentanal. Due to the limited availability of experimentally derived public data, the ¹H

and ¹³C NMR data are based on computational predictions, while the Infrared and Mass

Spectrometry data are based on characteristic functional group absorptions and fragmentation

patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,4-
Dimethylpentanal
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (CHO) ~9.6 Doublet ~2.5

H-2 (CH) ~2.2 Multiplet -

H-3 (CH₂) ~1.4, ~1.8 Multiplet -

H-4 (CH) ~1.9 Multiplet -

H-5 (CH₃) ~1.1 Doublet ~7.0

H-6, H-7 (CH₃) ~0.9 Doublet ~6.8

Note: Predicted values are generated using standard NMR prediction algorithms. Actual

experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,4-
Dimethylpentanal

Carbon Chemical Shift (δ, ppm)

C-1 (CHO) ~205

C-2 (CH) ~52

C-3 (CH₂) ~45

C-4 (CH) ~25

C-5 (CH₃) ~18

C-6, C-7 (CH₃) ~22

Note: Predicted values are generated using standard NMR prediction algorithms. Actual

experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Bands for 2,4-
Dimethylpentanal
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration

C=O (aldehyde) ~1725 Strong Stretch

C-H (aldehyde) ~2720 and ~2820 Medium
Stretch (Fermi

doublet)

C-H (alkane) 2850-2960 Strong Stretch

C-H (alkane) 1365-1470 Medium Bend

Table 4: Expected Mass Spectrometry (MS)
Fragmentation for 2,4-Dimethylpentanal

m/z Proposed Fragment Comments

114 [C₇H₁₄O]⁺• Molecular Ion (M⁺•)

99 [M - CH₃]⁺ Loss of a methyl group

85 [M - C₂H₅]⁺ Loss of an ethyl group

71 [M - C₃H₇]⁺

Loss of a propyl group

(McLafferty rearrangement

product)

57 [C₄H₉]⁺ Butyl cation (base peak)

43 [C₃H₇]⁺ Propyl cation

29 [CHO]⁺ Formyl cation

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2,4-
Dimethylpentanal are not widely published. Therefore, the following are generalized protocols

for the analysis of a volatile, liquid aldehyde, which are adaptable for this specific compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3050699?utm_src=pdf-body
https://www.benchchem.com/product/b3050699?utm_src=pdf-body
https://www.benchchem.com/product/b3050699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: A neat sample of 2,4-Dimethylpentanal (approximately 0.5-1.0 mL) is

placed in a standard 5 mm NMR tube. A deuterated solvent, such as chloroform-d (CDCl₃), is

added, typically to a final volume of 0.6-0.7 mL. A small amount of tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically used.

Acquisition Parameters: Key parameters include a spectral width of approximately 12-15

ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each unique carbon atom.

Acquisition Parameters: A wider spectral width of approximately 0-220 ppm is required.

Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to

thousands) and a longer relaxation delay may be necessary to obtain a high-quality

spectrum.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 2,4-Dimethylpentanal, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on

one plate, and the second plate is carefully placed on top to create a thin, uniform film.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,4-Dimethylpentanal is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the

analysis.

Gas Chromatography (GC) Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically

used.

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet

in split or splitless mode.

Oven Temperature Program: A temperature gradient is employed to separate the

components of the sample. A typical program might start at a low temperature (e.g., 40-50

°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250 °C).

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the

molecules.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Scan Range: The mass spectrometer is set to scan a mass range that includes the

molecular weight of the analyte and its expected fragments (e.g., m/z 20-150).

Data Analysis: The resulting chromatogram shows the separation of compounds over time,

and the mass spectrum for the peak corresponding to 2,4-Dimethylpentanal provides

information about its molecular weight and fragmentation pattern.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid sample such as 2,4-Dimethylpentanal.
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Caption: Experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethylpentanal: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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